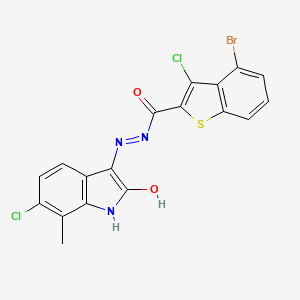![molecular formula C25H31ClN2O2 B6061762 2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6061762.png)
2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the family of piperazine derivatives. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, a serotonin 5-HT1A receptor agonist, and a serotonin 5-HT2A receptor antagonist. These actions are thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol have been studied in animal models. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. Additionally, it has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol in lab experiments include its potential therapeutic applications and its ability to modulate dopamine and serotonin levels in the brain. However, there are limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects.
Orientations Futures
There are several future directions for research on 2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol. One direction is to further elucidate its mechanism of action. Another direction is to study its potential therapeutic applications in humans. Additionally, it may be worthwhile to investigate its potential as a cognitive enhancer and its use in the treatment of drug addiction and alcoholism. Finally, it may be useful to explore its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, 2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol is a synthetic compound that has potential therapeutic applications. Its mechanism of action is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, a serotonin 5-HT1A receptor agonist, and a serotonin 5-HT2A receptor antagonist. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models, and it may have potential as a cognitive enhancer. However, more research is needed to fully understand its therapeutic potential and mechanism of action.
Méthodes De Synthèse
The synthesis method of 2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol involves the reaction of 6-chloro-3-(hydroxymethyl)-2H-chromen-2-one and 1-(3-phenylpropyl)-4-piperidone in the presence of sodium borohydride and acetic acid. The reaction yields 2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol as a white solid.
Applications De Recherche Scientifique
2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of drug addiction and alcoholism. Additionally, it has been shown to have potential as a cognitive enhancer.
Propriétés
IUPAC Name |
2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN2O2/c26-23-8-9-25-22(16-23)15-21(19-30-25)17-27-12-13-28(24(18-27)10-14-29)11-4-7-20-5-2-1-3-6-20/h1-3,5-6,8-9,15-16,24,29H,4,7,10-14,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDWOQIEBCPHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC3=C(C=CC(=C3)Cl)OC2)CCO)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6061681.png)
![3-isopropyl-6-[3-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6061688.png)
![(3-chlorophenyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6061692.png)


![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6061713.png)
![4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B6061716.png)
![(3,4-dimethoxyphenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6061728.png)
![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6061735.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-methoxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6061747.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6061752.png)
![methyl 3-[2-(2-fluorophenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6061768.png)
![4-methyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6061774.png)
